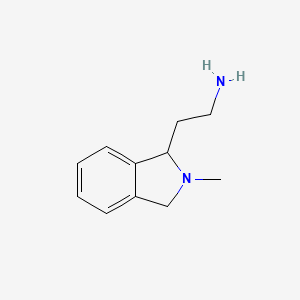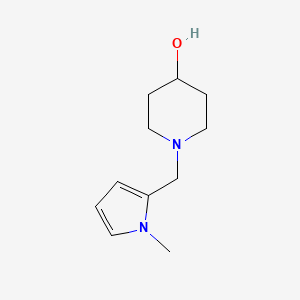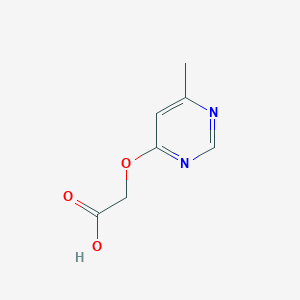![molecular formula C12H15N3OS B1470303 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol CAS No. 1504710-76-2](/img/structure/B1470303.png)
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrazolo[4,3-c]pyridine ring, and a hydroxyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridine ring system. This could potentially be achieved through a series of reactions involving pyrazole and pyridine precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and pyrazolo[4,3-c]pyridine rings would likely contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiophene and pyrazolo[4,3-c]pyridine rings. These functional groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene and pyrazolo[4,3-c]pyridine rings could potentially affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Antioxidant Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, similar in structural complexity to the compound , have been synthesized and evaluated for their antioxidant properties. These studies found that certain derivatives exhibit antioxidant activities comparable to ascorbic acid, suggesting potential therapeutic applications for oxidative stress-related conditions (El‐Mekabaty, 2015).
Heterocyclic Synthesis
Research on the synthesis of heterocyclic compounds utilizing thiophene derivatives as starting materials demonstrates the versatility of these compounds in generating structurally diverse libraries. These studies outline various synthetic strategies leading to the production of compounds with potential pharmacological activities (Roman, 2013).
Antitumor Evaluation
Another area of application involves the synthesis of heterocyclic compounds derived from thiophene-containing precursors, which have been explored for their antitumor properties. These compounds were synthesized and tested against various cancer cell lines, with some showing significant antiproliferative activities (Shams et al., 2010).
Antimicrobial Activity
Chitosan Schiff bases incorporating heterocyclic moieties, including thiophene derivatives, have been synthesized and assessed for their antimicrobial activities. The results indicated that these compounds exhibit selective antimicrobial effects, highlighting their potential as antimicrobial agents (Hamed et al., 2020).
Corrosion Inhibition
Furthermore, thiophene derivatives have been studied for their corrosion inhibition properties, particularly in relation to protecting metals in acidic environments. These studies reveal that certain thiophene-based compounds can effectively inhibit corrosion, offering potential applications in material science and engineering (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-6-5-15-10-3-4-13-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7,13,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJIZFXMYDYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C3=CC=CS3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)
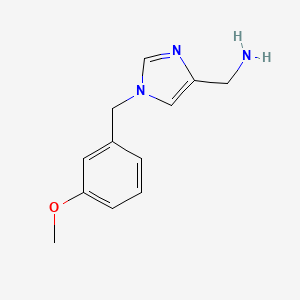

![tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B1470229.png)
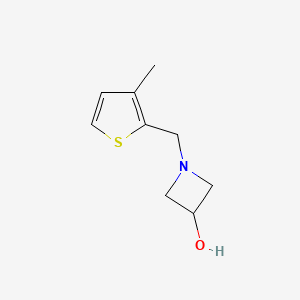
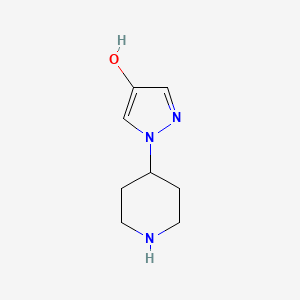
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)
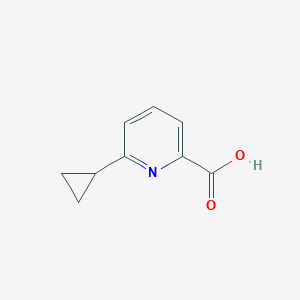
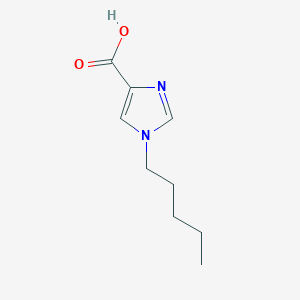
![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)
